{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE
Description
Historical Evolution of Carbamate Chemistry Research
Carbamate chemistry traces its origins to the mid-19th century, when European chemists isolated physostigmine, a methyl carbamate ester from Physostigma venenosum (Calabar beans). Initially used by West African tribes as a trial poison, physostigmine became the first carbamate derivative employed medicinally for glaucoma treatment in 1877. The 20th century saw carbamates expand into agrochemicals, with carbaryl’s 1959 registration as a pioneering insecticide. Parallel developments in polymer science utilized carbamate linkages (−NH−C(=O)−O−) to create polyurethanes, now ubiquitous in foams, adhesives, and coatings.
A pivotal shift occurred in the 2000s, as researchers recognized carbamates’ metabolic stability and peptide bond mimicry, spurring their adoption in drug design. For example, the FDA-approved anticonvulsant cenobamate (2019) and chemotherapeutic agents like irinotecan underscore carbamates’ versatility. These milestones established carbamates as privileged scaffolds in medicinal chemistry, capable of modulating pharmacokinetics through substituent variations at amino and carboxyl termini.
Significance of Benzoate-Carbamate Hybrid Structures in Organic Chemistry
Benzoate-carbamate hybrids merge the aromatic electron-withdrawing effects of benzoates with carbamates’ hydrogen-bonding capacity, creating molecules with tailored solubility and reactivity. The 2-methoxybenzoate moiety, in particular, enhances lipophilicity and π-π stacking interactions, while the carbamoyl group (−N−C(=O)−O−) introduces sites for enzymatic cleavage or target binding.
Recent advances in metal–organic framework (MOF) catalysis, such as Cu-CPO-27, enable efficient synthesis of hybrid carbamates via cross-dehydrogenative coupling. This method minimizes side reactions in O-acylation steps, critical for preserving the integrity of sensitive benzoate esters. Hybrids like benzothiazole-carbamates demonstrate synergistic bioactivity, leveraging benzothiazoles’ anticancer properties and carbamates’ proteolytic stability.
| Key Properties of Benzoate-Carbamate Hybrids |
|---|
| Enhanced metabolic stability compared to amides |
| Tunable lipophilicity via aromatic substituents |
| MOF-catalyzed synthetic routes for regioselectivity |
| Dual functionality for target engagement |
Position of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-Methoxybenzoate in Contemporary Research
This compound exemplifies rational hybrid design. The 2-methylphenylmethyl group introduces steric bulk to shield the carbamoyl linkage from premature hydrolysis, a common limitation in carbamate prodrugs. Meanwhile, the 2-methoxybenzoate ester provides a metabolically labile site for controlled release, as methoxy groups delay esterase-mediated cleavage compared to unsubstituted benzoates.
Structural analogs, such as methyl (2-(2-methoxyethoxy)ethyl)carbamate (PubChem CID: 14496182), highlight the role of ether linkages in improving aqueous solubility. In contrast, the fully aromatic backbone of this compound prioritizes membrane permeability, making it a candidate for central nervous system (CNS) applications where blood-brain barrier penetration is essential.
Research Milestones in Related Carbamate Structures
- Physostigmine (1864) : First isolated carbamate, foundational for acetylcholinesterase inhibitor development.
- Pyridostigmine (1955) : Extended half-life over physostigmine, becoming a myasthenia gravis standard.
- Irinotecan (1996) : Camptothecin-derived carbamate prodrug for colorectal cancer, leveraging carbamate stability for prolonged circulation.
- Cenobamate (2019) : Antiepileptic carbamate optimizing sodium channel modulation through fluorine substitution.
These milestones underscore a recurring theme: strategic functionalization of the carbamate core enables precise control over drug distribution, target engagement, and metabolic fate. The integration of benzoate esters, as seen in this compound, represents the next frontier in this evolution, combining modular synthetic approaches with biophysical insights.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-3-4-8-14(13)11-19-17(20)12-23-18(21)15-9-5-6-10-16(15)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGGEAYPNRYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE typically involves the esterification of 2-methoxybenzoic acid with an appropriate alcohol derivative. One common method is to react 2-methoxybenzoic acid with 2-[(2-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-[(2-methylphenyl)methylamino]-2-hydroxyethyl 2-methoxybenzoate.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition can result in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic Effects
The compound’s 2-methoxybenzoate core aligns with methyl 2-methoxybenzoate (M2MOB), a benchmark ester studied for substituent effects on aromatic reactivity. Key comparisons include:
This contrasts with M2NB, where electron-withdrawing nitro groups dominate reactivity .
Physicochemical Properties
- Solubility: The carbamoyl group likely increases water solubility compared to non-polar analogs like M2MB.
- Volatility : M2MOB’s role in flavor (OAV > 1) implies volatility, but the target compound’s carbamoyl moiety may reduce this trait, favoring solid-state applications.
Research Findings and Hypotheses
Substituent Position : Ortho-substitution (e.g., 2-OCH₃ vs. 3-OCH₃ in M3MOB) significantly alters electronic profiles and steric hindrance, impacting reactivity in electrophilic substitutions .
Carbamoyl Functionalization : Carbamoyl groups in sulfonylureas enhance binding to biological targets (e.g., acetolactate synthase in plants) . The target compound may leverage similar interactions for agrochemical or pharmaceutical uses.
Environmental Stability : Kaolin treatments reduced M2MOB levels in grapes, suggesting environmental factors degrade methoxybenzoates . The carbamoyl group’s stability under such conditions remains untested.
Biological Activity
The compound {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methoxybenzoate, also known as Methyl N-Methoxy-2-methylphenylcarbamate, is a derivative of carbamate and methoxybenzoate with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- CAS Number : 15477064
The compound consists of a methyl carbamate moiety linked to a methoxybenzoate structure, which contributes to its potential biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds related to carbamates exhibit significant antimicrobial activity. For instance, Methyl N-Methoxy-2-methylphenylcarbamate has shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Activity
Research has indicated that certain carbamate derivatives possess anticancer properties. Methyl N-Methoxy-2-methylphenylcarbamate has been studied for its ability to inhibit tumor cell proliferation in vitro. Specific pathways involved include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines, hindering their ability to divide and proliferate.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation : It interacts with nuclear receptors that regulate gene expression related to inflammation and apoptosis.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
Study 1: Antimicrobial Efficacy
A study conducted by Strickland et al. (2022) evaluated the repellent effects of various methyl benzoate analogs against common bed bugs. Methyl N-Methoxy-2-methylphenylcarbamate was noted for its significant repellent activity, suggesting potential use in pest control applications.
Study 2: Anticancer Activity
In a controlled experiment, researchers assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell viability with IC50 values indicating effectiveness at micromolar concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
Study 3: Anti-inflammatory Mechanism
In vivo studies on mice with induced colitis demonstrated that treatment with Methyl N-Methoxy-2-methylphenylcarbamate resulted in reduced colonic inflammation and lower levels of inflammatory markers compared to controls.
Q & A
Q. Critical Conditions :
- Temperature : Reactions are often conducted under reflux (60–80°C) to ensure completion .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while non-polar solvents (e.g., hexane) aid in crystallization .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, carbamoyl) and stereochemistry .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for studying intramolecular interactions .
Q. Table 1: Key Spectral Data
| Technique | Observed Signal (Example) | Functional Group Identified |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H) | Methoxy group |
| ¹³C NMR | δ 167.5 (C=O) | Ester carbonyl |
| IR | 1715 cm⁻¹ | Carbamoyl C=O |
Advanced: How can solvent choice and reaction conditions influence the conformational stability of this compound?
Answer:
The compound’s conformational landscape is sensitive to solvent polarity and temperature:
- Polar Solvents (e.g., Water, Formic Acid) : Stabilize the global minimum conformation by forming hydrogen bonds with the methoxy and carbamoyl groups, as observed in rotational spectroscopy studies .
- Non-Polar Solvents (e.g., Hexane) : Favor torsional flexibility of the ester group, enabling interconversion between conformers .
- Temperature Effects : Elevated temperatures (~80°C) increase entropy-driven conformational switching, critical for optimizing catalytic or biological interactions .
Methodological Insight : Use rotational spectroscopy or molecular dynamics (MD) simulations to map energy barriers for internal rotations (e.g., ester methyl group torsion) .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) arise from:
- Structural Variations : Minor substituent changes (e.g., halogen vs. methyl groups) alter target binding. Validate via SAR (Structure-Activity Relationship) studies .
- Assay Conditions : pH and solvent polarity affect solubility and bioavailability. Standardize assays using DMSO/PBS mixtures and control for cytotoxicity .
- Target Specificity : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase) and validate with in vitro enzyme inhibition assays .
Advanced: How can computational methods predict this compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina) : Models binding affinities to receptors (e.g., G-protein-coupled receptors) by analyzing hydrogen bonds and hydrophobic contacts with the carbamoyl and methoxy groups .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox reactivity in biological systems .
- MD Simulations : Trajectories >50 ns reveal stability of ligand-receptor complexes under physiological conditions .
Validation : Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
Basic: What are the primary functional groups and their roles in this compound’s reactivity?
Answer:
- Methoxy Group (-OCH₃) : Electron-donating effect stabilizes aromatic rings and directs electrophilic substitution reactions .
- Carbamoyl Group (-NHCO-) : Participates in hydrogen bonding with biological targets and undergoes hydrolysis under acidic/basic conditions .
- Ester Group (-COO-) : Susceptible to nucleophilic attack (e.g., saponification) but stabilized by steric hindrance from the 2-methylphenyl group .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- DoE (Design of Experiments) : Vary parameters like solvent (ethanol vs. acetonitrile), catalyst loading (0.5–2.0 mol%), and temperature (40–100°C) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility for multi-step syntheses .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity : Potential irritant (carbamoyl group). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced: What mechanistic insights explain its stability under physiological conditions?
Answer:
- Hydrolysis Resistance : The 2-methylphenyl group sterically shields the ester bond from enzymatic cleavage (e.g., esterases) .
- pH Stability : The carbamoyl group’s pKa (~8.5) ensures protonation in physiological pH, reducing nucleophilic attack .
- Metabolic Fate : Use LC-MS/MS to track metabolites in in vivo studies and identify degradation pathways .
Advanced: How does this compound compare structurally and functionally to its analogs?
Q. Table 2: Comparative Analysis with Analogs
| Compound | Key Structural Difference | Biological Activity (Example) |
|---|---|---|
| Methyl 2-methoxybenzoate | Lacks carbamoyl group | Weak anti-inflammatory activity |
| [(2,3-Dimethylphenyl)carbamoyl]methyl... | Additional methyl groups | Enhanced enzyme inhibition (IC₅₀ 2 µM) |
| Methyl 4-chloro-5-iodo... | Halogen substituents | Antimicrobial (MIC 8 µg/mL) |
Methodological Note : Use HPLC to compare purity and circular dichroism (CD) to assess stereochemical differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
